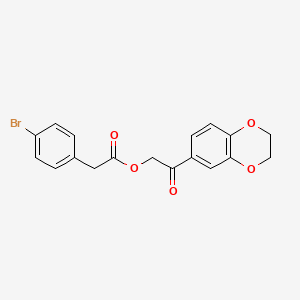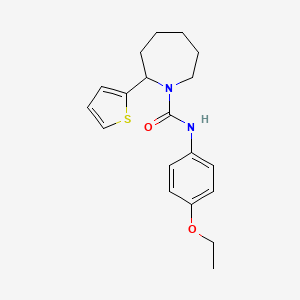
4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide, also known as BIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BIPB is a small molecule that belongs to the class of benzamides, which are known to have various biological activities, including anti-inflammatory and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. As mentioned earlier, this compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the upregulation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to have antitumor effects in various cancer cell lines, including breast cancer and leukemia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. This compound has also been shown to have high potency and selectivity, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound, which could lead to the discovery of new therapeutic targets. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in medical research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in medical research. Its inhibitory effects on enzymes and receptors make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of this compound and to evaluate its potential toxicity.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide involves the reaction of 4-hydroxy-N-(5-iodo-2-pyridinyl)benzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide has been extensively studied for its potential applications in medical research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer effects, and this compound could be a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O2/c20-16-8-11-18(21-12-16)22-19(23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGRNXEXARMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)
![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)


![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)

![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)

![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)